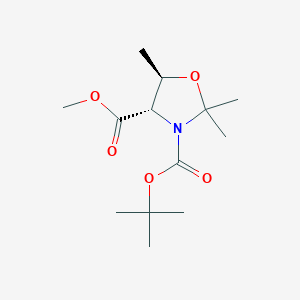

(4R,5S)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

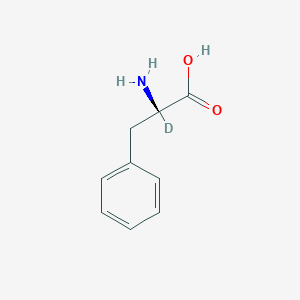

“(4R,5S)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate” is a chemical compound with the molecular formula C13H23NO5 . It has a molecular weight of 273.33 . This compound is used for research purposes .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 273.33 . It should be stored in a dry environment at 2-8°C . The boiling point is not specified .Applications De Recherche Scientifique

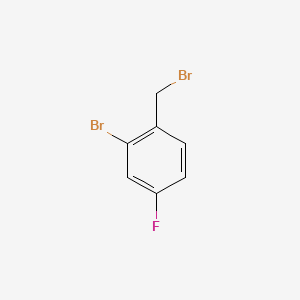

Diastereoselective Methylation

Highly diastereoselective methylation techniques involving variants of the compound have been reported, showcasing its utility in stereocontrolled organic synthesis. This process allows for precise control over the molecular structure, facilitating the production of compounds with specific configurations necessary for further chemical transformations or as intermediates in complex molecule synthesis (Koskinen et al., 2004).

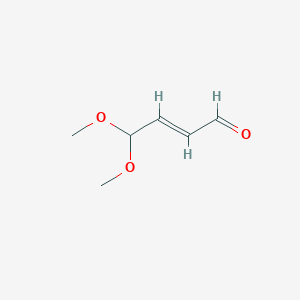

Hydroformylation Processes

The compound has been hydroformylated to yield specific derivatives with up to 99% diastereoselectivities, demonstrating its potential in the synthesis of homochiral amino acid derivatives. This indicates its significance in producing precursors for bioactive molecules or in the construction of peptidomimetics (Kollár & Sándor, 1993).

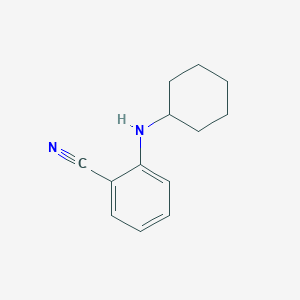

Synthesis of Bioactive Molecules

An efficient synthesis route utilizing the compound for the production of D-ribo-phytosphingosine, an important bioactive molecule, has been developed. This showcases the compound's role in facilitating the synthesis of biologically important molecules through novel synthetic pathways (Lombardo et al., 2006).

Stereochemical Configuration Analysis

Research has also focused on determining the stereochemical configuration of derivatives of the compound, highlighting its importance in structural chemistry and the development of enantiomerically pure substances. These studies are crucial for understanding the properties and reactions of chiral molecules (Flock et al., 2006).

Alkylation and Amino Acid Synthesis

The compound is used in diastereoselective alkylation, demonstrating its utility in the synthesis of amino acids and peptides. This is particularly relevant for the creation of pharmaceuticals and research chemicals that require specific stereochemistry (Koskinen et al., 2004).

Propriétés

IUPAC Name |

3-O-tert-butyl 4-O-methyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-8-9(10(15)17-7)14(13(5,6)18-8)11(16)19-12(2,3)4/h8-9H,1-7H3/t8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSJJRXFHYGDSO-BDAKNGLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R,5S)-3-tert-Butyl 4-methyl 2,2,5-trimethyloxazolidine-3,4-dicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.